1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Description

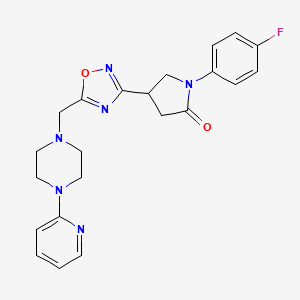

This compound features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is further functionalized with a methylene-linked 4-(pyridin-2-yl)piperazine group.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O2/c23-17-4-6-18(7-5-17)29-14-16(13-21(29)30)22-25-20(31-26-22)15-27-9-11-28(12-10-27)19-3-1-2-8-24-19/h1-8,16H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGGEGWELJRKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NO2)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The synthesis begins with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Pyrrolidinone Ring: The next step involves the introduction of the pyrrolidinone ring. This can be accomplished through a nucleophilic substitution reaction, where a suitable pyrrolidinone precursor reacts with the oxadiazole intermediate.

Attachment of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a fluorophenylboronic acid and the oxadiazole-pyrrolidinone intermediate.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can occur at the oxadiazole ring, converting it into the corresponding amine derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity :

Studies have shown that compounds containing oxadiazole derivatives can act as apoptosis inducers in cancer cells. For instance, Zhang et al. (2005) identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles with promising anticancer properties. The specific structure of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For example, new derivatives synthesized from pyridine and oxadiazole have shown effective inhibition against strains like Staphylococcus aureus and Candida albicans through disc diffusion methods .

Antiviral Potential :

Given the structural similarity to other antiviral agents, this compound may also exhibit activity against viral infections. Research into related compounds has indicated potential interactions with viral polymerases, suggesting a pathway for antiviral drug development .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

-

Anticancer Studies :

- A study published in 2020 evaluated the anticancer activity of various oxadiazole derivatives through the National Cancer Institute's protocols. Compounds similar to this compound demonstrated significant efficacy against multiple cancer cell lines with mean GI50 values indicating potent growth inhibition .

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the targets being investigated. Detailed studies are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

- Key Structural Differences: The fluorophenyl group is at the 2-position of the benzene ring (vs. 4-position in the target compound). Lacks the pyridinylpiperazine side chain; instead, the oxadiazole is directly linked to a phenyl-substituted pyrrolidinone.

- Absence of the piperazine-pyridine system limits its interaction with amine-recognizing receptors, narrowing its therapeutic scope compared to the target compound .

1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

- Key Structural Differences :

- Replaces the 4-fluorophenyl with a 4-methoxyphenyl group (electron-donating vs. electron-withdrawing substituent).

- Piperazine is connected via a carbonyl group (rigid amide bond) instead of a methylene linker (flexible alkyl chain).

- Implications: The methoxy group increases solubility but may reduce metabolic stability due to oxidative demethylation pathways.

4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5)

- Key Structural Differences: Features a thiophene ring instead of the oxadiazole heterocycle. Contains a trifluoromethylpyridine-linked piperazine and a butanone chain.

- Implications :

- The thiophene moiety may enhance π-stacking interactions but reduce polarity compared to the oxadiazole.

- The trifluoromethyl group increases lipophilicity and metabolic resistance, suggesting improved pharmacokinetics but possible off-target effects relative to the target compound’s simpler pyridine substituent .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s oxadiazole and pyridinylpiperazine motifs are synthetically tractable using established methods (e.g., HOBt/TBTU-mediated coupling, cyclization reactions) .

- Target Selectivity : The pyridinylpiperazine moiety may confer selectivity for serotonin (5-HT1A/2A) or dopamine D2/D3 receptors, whereas analogs lacking this group (e.g., ) are less likely to engage these targets .

- Metabolic Stability : The 4-fluorophenyl group enhances resistance to cytochrome P450-mediated oxidation compared to methoxy or unsubstituted phenyl analogs .

Biological Activity

The compound 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C24H24FN5O3 |

| Molecular Weight | 430.47 g/mol |

| SMILES | CCOC(=O)Nc1nc(nc(N)c1N(C)C(=O)OC)c2nn(Cc3ccccc3F)c4ncccc24 |

This compound features a complex arrangement with a pyrrolidine core, a piperazine moiety, and an oxadiazole ring, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. A study highlighted the potential of various oxadiazole derivatives to inhibit cancer cell proliferation. For instance:

- IC50 Values : Some derivatives showed IC50 values ranging from 0.275 µM to 0.417 µM against various cancer cell lines, indicating potent cytotoxic effects compared to standard treatments like erlotinib .

The specific compound in focus has been noted for its ability to induce apoptosis in cancer cells. Zhang et al. (2005) reported that similar oxadiazole derivatives exhibited apoptosis-inducing properties, making them promising candidates for further development as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied. The compound's structural components suggest potential activity against various pathogens:

- Mechanism of Action : The oxadiazole ring is known for its ability to disrupt bacterial cell walls and inhibit essential enzymes in microbial metabolism. Studies have shown that derivatives can effectively inhibit Mycobacterium bovis BCG and other bacterial strains .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may also possess neuroprotective properties:

- Targeting Neurodegenerative Disorders : The interaction of oxadiazoles with neurotransmitter receptors makes them potential candidates for treating conditions like Alzheimer's disease and epilepsy . Compounds have shown affinity for metabotropic glutamate receptors, which are crucial in neuroprotection.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of various oxadiazole derivatives.

- Findings : Derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines (e.g., MCF7 for breast cancer). The most potent derivative had an IC50 value significantly lower than that of established chemotherapeutics .

- Antimicrobial Activity Assessment :

- Neuroprotective Studies :

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives. Key steps include:

- Oxadiazole formation : Use nitrile oxide intermediates or [3+2] cycloaddition under controlled pH (neutral to slightly acidic) and temperatures (60–80°C) .

- Piperazine coupling : Employ nucleophilic substitution or Buchwald–Hartwig amination for attaching the pyridinyl-piperazine moiety, requiring anhydrous solvents (e.g., DMF, dichloromethane) and catalysts like Pd(OAc)₂ .

- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are critical for achieving >95% purity .

Validation : Monitor reactions via TLC and characterize intermediates/final product using ¹H/¹³C NMR, HPLC, and HRMS .

Basic: How do I ensure structural fidelity during synthesis?

- Analytical methods :

- NMR : Confirm regiochemistry of the oxadiazole ring (C-3 vs. C-5 substitution) via ¹³C NMR shifts (C-3 oxadiazole carbons appear at ~165–170 ppm) .

- HPLC-MS : Detect impurities (e.g., unreacted amidoximes) and quantify purity .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

Advanced: How can structural modifications enhance target binding or pharmacokinetics?

- Rational design strategies :

- Oxadiazole substitution : Replace the 5-((4-(pyridin-2-yl)piperazin-1-yl)methyl) group with bioisosteres (e.g., 1,3,4-thiadiazole) to improve metabolic stability .

- Fluorophenyl optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with hydrophobic binding pockets .

- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities to targets like serotonin receptors .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

- Potential causes :

- Poor bioavailability : Assess solubility (shake-flask method) and permeability (Caco-2 assays) .

- Metabolic instability : Perform hepatic microsome assays (human/rat) to identify vulnerable sites (e.g., oxadiazole ring hydrolysis) .

- Mitigation : Introduce steric hindrance (e.g., methyl groups) near labile bonds or formulate as prodrugs .

Basic: What analytical methods are recommended for purity assessment?

- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

- Hyphenated techniques : LC-MS/MS for trace impurity profiling (limit: <0.1%) .

- Elemental analysis : Verify stoichiometry (deviation ≤0.4%) .

Advanced: How to evaluate stability under physiological conditions?

- Protocol :

- pH stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via LC-MS .

- Plasma stability : Use human plasma at 37°C; quench with acetonitrile and quantify parent compound .

- Outcome : Identify degradation products (e.g., hydrolyzed oxadiazole) and optimize formulation (e.g., enteric coating) .

Advanced: What strategies are effective for SAR studies on this scaffold?

- Systematic substitution :

- Piperazine ring : Test substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) for receptor subtype selectivity .

- Pyrrolidin-2-one : Replace with lactam variants (e.g., tetrahydrofuranone) to modulate conformational flexibility .

- Bioassays : Pair functional assays (cAMP accumulation for GPCR targets) with binding assays (SPR) to dissect agonist vs. antagonist effects .

Basic: How to design bioassays for evaluating biological activity?

- Target-specific assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control .

- Cell viability : MTT assay in cancer cell lines (IC₅₀ determination) .

- Counter-screen : Test against off-targets (e.g., hERG channel binding) to assess toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.